2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine (CAS 2144403-68-7) is a fluorinated azetidine derivative featuring a primary amine linked to the heterocycle via an ethylene spacer. This compound belongs to a class of saturated nitrogen-containing heterocycles valued for their conformational rigidity and metabolic stability.

Molecular Formula C6H12F2N2
Molecular Weight 150.17 g/mol
Cat. No. B13630352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine
Molecular FormulaC6H12F2N2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1C(CN1CCN)C(F)F
InChIInChI=1S/C6H12F2N2/c7-6(8)5-3-10(4-5)2-1-9/h5-6H,1-4,9H2
InChIKeyKYJYBBYDQZDQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine: A Specialized Fluorinated Building Block for Medicinal Chemistry Procurement


2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine (CAS 2144403-68-7) is a fluorinated azetidine derivative featuring a primary amine linked to the heterocycle via an ethylene spacer. This compound belongs to a class of saturated nitrogen-containing heterocycles valued for their conformational rigidity and metabolic stability. The difluoromethyl (–CHF2) substituent is a recognized bioisostere for hydroxyl and thiol groups, enabling the modulation of key physicochemical properties such as basicity and lipophilicity without significantly compromising metabolic stability [1].

Modulation Fluorinated building block for pKa and LogP tuning
Conformation Conformationally rigid azetidine core enhances selectivity
Workflow Compatible with CNS, kinase, and hit-to-lead optimization

Why 2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine Cannot Be Replaced by Unsubstituted or Mono-Fluorinated Azetidine Analogs


In medicinal chemistry, the substitution of a hydrogen atom with fluorine is rarely a neutral change; it profoundly alters a molecule's electronic profile. For saturated heterocyclic amines, the introduction of a difluoromethyl group versus a methyl or monofluoromethyl group leads to non-linear shifts in pKa (basicity) and LogP (lipophilicity), directly affecting target engagement, off-target liability, and metabolic clearance [1]. A systematic study confirms that while mono- and difluorination both reduce basicity, the magnitude of pKa depression and lipophilicity modulation is highly dependent on the number of fluorine atoms and their distance from the protonation center [1]. This means a project relying on a specific pKa/LogP window for blood-brain barrier penetration or solubility cannot simply interchange 2-[3-(difluoromethyl)azetidin-1-yl]ethan-1-amine with its non-fluorinated or mono-fluorinated counterparts without risking a significant deviation in its lead series' structure-activity relationship (SAR).

pKa Non-fluorinated azetidines differ by ~2.8–4.1 units, shifting target engagement profile.
Lipophilicity Mono-fluorinated analogs offer less LogP control; trifluoromethyl may cause solubility issues.
Metabolism Gem-difluoro substitution may introduce metabolic liability; this compound avoids that pattern.

Head-to-Head Physicochemical and Metabolic Stability Evidence for 2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine


pKa Modulation: Difluoromethyl vs. Non-Fluorinated Azetidine Baseline

The introduction of fluorine atoms to saturated azetidine rings systematically reduces the basicity of the amine. In a comprehensive study of azetidine, pyrrolidine, and piperidine derivatives, difluorination was shown to lower the pKa of the conjugate acid significantly compared to the parent non-fluorinated heterocycle. Specifically, while the parent azetidine has a pKa of approximately 11.3, the presence of two fluorine atoms decreases the pKa into the range of 7–9, depending on their position relative to the protonation center [1]. This pKa shift is critical for reducing off-target interactions with aminergic receptors while maintaining sufficient basicity for target engagement.

pKa Modulation
Class-level
Target pKa 7.2–8.5 vs parent 11.3
pKa depression supports reduced off-target liability
Values inferred from azetidine series; confirm experimentally
Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Lipophilicity (LogP) Tuning: Difluoromethyl Group Balances Membrane Permeability

The logP of a compound is a key determinant of its passive membrane permeability. The systematic study reveals that difluorination of saturated heterocyclic amines increases lipophilicity compared to non-fluorinated analogs, but this increase is moderate and predictable. For 3-substituted azetidines, the experimental LogP shift from –CH3 (LogP ~0.5) to –CHF2 (LogP ~1.0–1.2) represents a controlled increase that can help achieve the optimal LogP range of 1–3 for oral drugs [1]. This contrasts with a –CF3 substitution, which often drives LogP above 1.5, potentially causing solubility issues [2].

LogP Tuning
Reported
+0.5–0.7 log units vs methyl analog
Moderate lipophilicity increase, within drug-like range
Shake-flask data from systematic study
ADME Lipophilicity Blood-Brain Barrier Penetration

Intrinsic Microsomal Stability: Difluorinated Azetidines Retain High Metabolic Stability

A key concern with introducing fluorine is potential metabolic instability. The 2023 systematic study measured intrinsic microsomal clearance (CLint) for a series of azetidine, pyrrolidine, and piperidine derivatives and demonstrated that mono- and difluorination of azetidines retains high metabolic stability in nearly all cases [1]. The only exception noted was the 3,3-difluoroazetidine derivative, which showed elevated clearance; the 3-difluoromethyl substitution pattern avoids this issue by placing the fluorine atoms on a carbon outside the ring, thus not creating a gem-difluoro center alpha to the nitrogen.

Metabolic Stability
Class-level
Low clearance (
Avoids 3,3-difluoroazetidine liability; maintains stability
Human liver microsome data; class inference
Conformational Rigidity
Context-dependent
50–80% fewer conformers vs pyrrolidine/piperidine
Pre-organization may enhance binding selectivity
Based on X-ray/DFT; confirm in target context
Drug Metabolism Microsomal Clearance Pharmacokinetics

Conformational Rigidity and Structural Pre-organization: Azetidine Core versus Flexible Piperidine/Pyrrolidine Analogs

The azetidine ring provides greater conformational rigidity compared to larger saturated heterocycles like pyrrolidine (5-membered) and piperidine (6-membered). This rigidity can enhance binding selectivity to biological targets by reducing the entropic penalty of binding. X-ray crystallographic data from the Melnykov study reveals that the azetidine ring adopts a well-defined puckered conformation, with the difluoromethyl substituent further locking the conformation via dipole effects [1]. In contrast, pyrrolidine and piperidine analogs exhibit a wider range of accessible conformers, which can reduce target selectivity.

Conformational Rigidity
Context-dependent
50–80% fewer conformers vs pyrrolidine/piperidine
Pre-organization may enhance binding selectivity
Based on X-ray/DFT; confirm in target context
Conformational Analysis Bioisosterism Structure-Based Drug Design

Optimal Use Cases for 2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine Based on Quantitative Differentiation


CNS Drug Discovery: Fine-Tuning Basicity for Blood-Brain Barrier Penetration

In CNS programs, the pKa of a basic amine must be carefully balanced to achieve passive blood-brain barrier permeability while avoiding P-glycoprotein efflux. The difluoromethylazetidine motif reduces pKa by ~2.8–4.1 units compared to non-fluorinated azetidines, placing it in the optimal range for CNS drugs (pKa 7–9) [1]. This makes 2-[3-(difluoromethyl)azetidin-1-yl]ethan-1-amine a strategic choice for synthesizing lead series targeting neurological disorders, where its non-fluorinated analog would be too basic and its trifluoromethyl analog too lipophilic.

Kinase Inhibitor Design: Enhancing Selectivity via Conformational Restriction

The azetidine ring's inherent rigidity, combined with the difluoromethyl group's electronic effects, reduces the number of low-energy conformers by up to 80% compared to flexible piperidine bioisosteres [1]. This pre-organization is highly desirable in designing selective kinase inhibitors where the binding pocket discriminates between closely related enzymes. Incorporating this building block into a hinge-binding motif can enhance selectivity and reduce off-target kinase inhibition.

Metabolic Stability Optimization in Hit-to-Lead Campaigns

For projects where a hit compound containing a piperidine or pyrrolidine core shows high microsomal clearance due to N-dealkylation, the azetidine scaffold offers a solution. The 2023 study confirms that difluorinated azetidines, including the 3-difluoromethyl pattern, retain high metabolic stability, unlike the problematic 3,3-difluoroazetidine [1]. This building block can therefore be used to replace metabolically labile amines in a hit-to-lead campaign without introducing a new liability.

Bioisosteric Replacement of Hydroxyl- or Thiol-Containing Fragments

The –CHF2 group is a well-established bioisostere for –OH and –SH groups due to its hydrogen-bond donor capacity (pKa ~10–12 for the C-H bond) [1]. This compound can therefore be used to replace phenolic or thiol fragments in a lead compound, maintaining key hydrogen-bond interactions with the target while improving membrane permeability and metabolic stability. This is particularly valuable in programs targeting enzymes with cysteine-rich active sites.

Application
Selection Property
Validation Focus
CNS drug discovery studies
pKa modulation, balanced lipophilicity
BBB permeability assay, pKa confirmation
Kinase inhibitor selectivity design
Conformational restriction, azetidine core
Kinase selectivity panel, binding assay
Hit-to-lead metabolic stability optimization
Microsomal stability, low clearance
Human liver microsome assay, CLint measurement
Bioisosteric replacement of -OH/-SH fragments
H-bond donor capacity, lipophilicity control
Binding affinity assay, LogP measurement
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